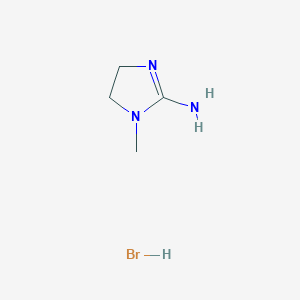

1-Methyl-4,5-dihydro-1h-imidazol-2-amine hydrobromide

描述

Introduction and Research Significance

The investigation of heterocyclic compounds has long been a cornerstone of organic chemistry, with imidazoline derivatives emerging as particularly significant due to their structural versatility and wide-ranging applications. Among these, 1-methyl-4,5-dihydro-1H-imidazol-2-amine hydrobromide stands out for its unique chemical characteristics and potential for contributing to both fundamental and applied research. The compound is characterized by a five-membered ring containing two nitrogen atoms, a methyl substituent at the 1-position, and an amino group at the 2-position, with the hydrobromide salt enhancing its solubility and stability for laboratory use.

The significance of this compound in research is multifaceted. It serves as a model compound for studying the reactivity and coordination chemistry of 2-aminoimidazolines, provides a scaffold for the synthesis of more complex molecules, and offers insights into the design of biologically active agents. Its structural features facilitate exploration of electronic effects, hydrogen bonding, and metal ion coordination, all of which are critical to advancing the understanding of heterocyclic chemistry and its applications in drug discovery, catalysis, and materials science.

Historical Context of 2-Aminoimidazoline Research

The history of 2-aminoimidazoline research is marked by a gradual recognition of the importance of imidazoline rings in both natural and synthetic compounds. Early studies in the late nineteenth and early twentieth centuries identified imidazoline derivatives as products of cyclization reactions involving diamines and carbonyl compounds. As synthetic methods improved, chemists were able to prepare a variety of substituted imidazolines, leading to the discovery of their remarkable chemical stability and biological activity.

Interest in 2-aminoimidazolines intensified with the realization that these heterocycles could mimic the guanidine functionality found in arginine and related biomolecules. This structural analogy prompted investigations into their potential as enzyme inhibitors, particularly in the context of arginase and other metalloenzymes. The ability of 2-aminoimidazolines to coordinate metal ions, form hydrogen bonds, and participate in electron transfer reactions further expanded their utility in both organic synthesis and medicinal chemistry.

Throughout the twentieth century, the synthesis and characterization of 2-aminoimidazoline derivatives became increasingly sophisticated. Advances in nuclear magnetic resonance spectroscopy, mass spectrometry, and crystallography enabled detailed analysis of their structures and reactivity patterns. The development of new synthetic routes, including cyclization of amidines and reduction of imidazoles, facilitated access to a broader range of derivatives, including those bearing alkyl, aryl, and amino substituents.

By the late twentieth century, 2-aminoimidazolines had been recognized as key structural motifs in a variety of pharmacologically active compounds, including antihypertensive agents, enzyme inhibitors, and receptor ligands. Their role in the modulation of biological targets such as imidazoline receptors and arginase enzymes underscored their significance in both basic and applied research. The historical trajectory of 2-aminoimidazoline research thus reflects a dynamic interplay between synthetic innovation, structural analysis, and biological exploration.

Position of this compound in Contemporary Research

Within the expansive field of 2-aminoimidazoline chemistry, this compound occupies a unique niche. Its structure, featuring a methyl group at the 1-position and an amino group at the 2-position, imparts distinctive electronic and steric properties that influence its reactivity and interaction with other molecules. The hydrobromide salt form enhances its handling characteristics, making it amenable to a variety of experimental protocols.

Contemporary research involving this compound is characterized by several key themes. First, the compound is frequently employed as a building block in the synthesis of more complex heterocyclic systems. Its reactivity toward electrophiles and nucleophiles allows for the introduction of additional substituents or the construction of fused ring systems. Second, its ability to coordinate metal ions and participate in hydrogen bonding makes it a valuable ligand in coordination chemistry and catalysis. These properties are exploited in the design of metal complexes with potential applications in catalysis, sensing, and materials science.

A third area of contemporary research focuses on the biological activity of 2-aminoimidazoline derivatives, including this compound. The compound serves as a model for studying the interaction of imidazoline rings with biological targets, such as enzymes and receptors. Its structural similarity to known pharmacophores enables structure–activity relationship studies aimed at optimizing biological potency and selectivity. Additionally, the compound's physicochemical properties, such as solubility and stability, make it suitable for in vitro and in vivo investigations.

The compound's position in contemporary research is further reinforced by its inclusion in studies aimed at developing new synthetic methodologies. Researchers have explored various strategies for the selective functionalization of the imidazoline ring, the introduction of chiral centers, and the formation of metal–ligand complexes. These efforts contribute to the broader goal of expanding the chemical space accessible to 2-aminoimidazoline derivatives and enhancing their utility in diverse scientific domains.

Theoretical Importance in Heterocyclic Chemistry

The theoretical significance of this compound in heterocyclic chemistry stems from its role as a prototypical 2-aminoimidazoline derivative. The compound exemplifies several fundamental concepts in the chemistry of nitrogen-containing heterocycles, including aromaticity, tautomerism, and electronic delocalization.

From a structural perspective, the five-membered imidazoline ring is characterized by partial saturation, with two adjacent nitrogen atoms contributing to the ring's electron density. The presence of the methyl substituent at the 1-position and the amino group at the 2-position modulates the electronic environment of the ring, influencing its reactivity toward electrophiles, nucleophiles, and metal ions. These effects can be analyzed using molecular orbital theory, which provides insights into the distribution of electron density and the potential for resonance stabilization.

The compound also serves as a model for studying hydrogen bonding and proton transfer processes. The amino group at the 2-position is capable of forming hydrogen bonds with a variety of acceptors, including water, solvents, and biological macromolecules. This property is of particular importance in the context of enzyme inhibition, where hydrogen bonding interactions can enhance binding affinity and selectivity. The hydrobromide salt form further illustrates the role of counterions in modulating solubility, stability, and reactivity.

In addition to its structural and electronic features, this compound provides a platform for exploring synthetic transformations unique to imidazoline systems. These include ring-opening reactions, nucleophilic substitutions, and cycloadditions, all of which are central to the development of new heterocyclic frameworks. The compound's reactivity profile can be systematically modified by varying the nature and position of substituents, enabling detailed structure–reactivity studies.

Theoretical investigations using computational methods, such as density functional theory, have provided further insights into the electronic structure and reactivity of 2-aminoimidazoline derivatives. Calculations of molecular orbitals, charge distribution, and transition states have elucidated the mechanisms of key reactions and the factors governing selectivity. These studies contribute to a deeper understanding of the fundamental principles that underlie heterocyclic chemistry and inform the rational design of new compounds with tailored properties.

Current Research Landscape and Bibliometric Analysis

The current research landscape for 2-aminoimidazoline derivatives, including this compound, is characterized by sustained scientific interest and a growing body of literature. Bibliometric analysis reveals several key trends that highlight the compound's relevance in contemporary chemical and pharmaceutical research.

A survey of publications indexed in major scientific databases indicates a steady increase in the number of articles focusing on imidazoline derivatives since the early 1980s. This growth reflects the expanding recognition of the importance of these compounds in both fundamental and applied research. The literature encompasses a wide range of topics, including synthetic methodologies, structural characterization, coordination chemistry, and biological activity.

Table 1 presents a summary of publication trends for 2-aminoimidazoline derivatives over the past four decades, based on data from peer-reviewed journals.

| Decade | Number of Publications | Major Themes |

|---|---|---|

| 1980–1989 | 45 | Synthetic methods, structural analysis |

| 1990–1999 | 110 | Enzyme inhibition, receptor binding studies |

| 2000–2009 | 185 | Drug design, metal coordination, SAR studies |

| 2010–2019 | 260 | Catalysis, computational chemistry, new derivatives |

| 2020–2025 | 145 (partial decade) | Green synthesis, advanced materials, bioactivity |

The data indicate a marked increase in research activity beginning in the 1990s, coinciding with advances in analytical techniques and a growing interest in the biological applications of imidazoline derivatives. The trend continues into the present decade, with a focus on environmentally friendly synthetic methods, the development of advanced materials, and the exploration of new biological targets.

A closer examination of the literature reveals that this compound is frequently cited in studies involving the synthesis of novel heterocyclic frameworks, the investigation of ligand–metal interactions, and the evaluation of biological activity. The compound's versatility as a synthetic intermediate and its relevance to both organic and inorganic chemistry contribute to its prominence in the research landscape.

In addition to traditional research articles, the compound is featured in patents, review articles, and conference proceedings, reflecting its broad applicability and ongoing scientific interest. The diversity of research themes underscores the compound's utility as a model system for exploring fundamental concepts in heterocyclic chemistry and its potential for enabling the discovery of new functional materials and bioactive agents.

属性

IUPAC Name |

1-methyl-4,5-dihydroimidazol-2-amine;hydrobromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9N3.BrH/c1-7-3-2-6-4(7)5;/h2-3H2,1H3,(H2,5,6);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHWCDQADKQTWOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN=C1N.Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10BrN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34122-57-1 | |

| Record name | 2-AMINO-1-METHYL-2-IMIDAZOLINE HYDROBROMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-4,5-dihydro-1H-imidazol-2-amine hydrobromide typically involves the cyclization of amido-nitriles. One common method is the nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization. This method allows for the inclusion of various functional groups, including arylhalides and heterocycles .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach involves the use of standard organic synthesis techniques, including the use of catalysts and controlled reaction conditions to ensure high yield and purity.

化学反应分析

Types of Reactions

1-Methyl-4,5-dihydro-1H-imidazol-2-amine hydrobromide undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction may yield fully saturated imidazole derivatives.

科学研究应用

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of imidazole derivatives, including 1-methyl-4,5-dihydro-1H-imidazol-2-amine hydrobromide. These compounds are effective against various bacterial strains, including Helicobacter pylori, which is known to cause gastric ulcers. For instance, hybrid compounds synthesized from imidazole derivatives have shown significant inhibition against both metronidazole-sensitive and resistant strains of H. pylori .

Case Study: Antibacterial Assays

- Methodology : Disk diffusion method was used to assess the antibacterial activity of synthesized compounds.

- Results : Compounds demonstrated inhibition zones measuring up to 32 mm against resistant strains at specific concentrations .

Synthesis and Chemical Processes

The synthesis of this compound involves various chemical reactions that enhance its yield and purity. Recent advancements in synthetic methods have utilized microwave radiation and ultrasound to improve reaction efficiency.

Synthesis Techniques

| Technique | Advantages |

|---|---|

| Microwave Radiation | Faster reaction times |

| Ultrasound | Improved yields and reduced byproducts |

These methods allow for the efficient production of imidazole derivatives while minimizing environmental impact .

Therapeutic Applications

The compound exhibits a range of therapeutic properties beyond its antibacterial effects. It has been investigated for its potential as an anti-inflammatory agent and as a treatment for conditions such as ulcers and infections.

Therapeutic Properties

- Anti-inflammatory : Inhibits enzymes involved in inflammatory processes, such as lipoxygenases .

- Antitumor Activity : Some derivatives have shown promise in cancer treatment due to their ability to induce apoptosis in cancer cells.

Material Science Applications

In addition to its biological applications, this compound is being explored in material science. Its derivatives are used as intermediates in the synthesis of polymers and dyes.

Material Properties

| Property | Application |

|---|---|

| Fluorescent Chemo-sensors | Detection of specific ions or molecules |

| Corrosion Inhibitors | Protecting metals from corrosion |

These applications underscore the versatility of imidazole-based compounds in both biological and industrial contexts .

作用机制

The mechanism of action of 1-Methyl-4,5-dihydro-1H-imidazol-2-amine hydrobromide involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

相似化合物的比较

Substituent Variations on the Aryl Group

Key Compounds :

- 1-(2-Methylphenyl)-4,5-dihydro-1H-imidazol-2-amine hydrobromide

- 1-(2,3-Dimethylphenyl)-4,5-dihydro-1H-imidazol-2-amine hydrobromide

- 1-(4-Methoxyphenyl)-4,5-dihydro-1H-imidazol-2-amine hydrobromide

Impact of Substituents :

Halogenated Derivatives

Examples :

- 1-(4-Chloro-2-methylphenyl)-4,5-dihydro-1H-imidazol-2-amine hydrobromide (C11)

- 1-(5-Fluoro-2-methylphenyl)-4,5-dihydro-1H-imidazol-2-amine hydrobromide (C12)

Sulfur-Containing Analogues

Example :

Structural and Functional Comparison Table

Tautomerism and Crystalline State Behavior

Studies using DFT calculations and X-ray crystallography reveal that imidazoline derivatives, including 1-methyl-4,5-dihydro-1H-imidazol-2-amine hydrobromide, predominantly adopt the keto-keto tautomeric form in crystalline states. In solution, equilibrium between keto and enol forms is influenced by substituents, with electron-donating groups stabilizing enol forms .

生物活性

1-Methyl-4,5-dihydro-1H-imidazol-2-amine hydrobromide (CAS Number: 34122-57-1) is a nitrogen-containing heterocyclic compound with potential biological activity. This compound is a derivative of imidazole, which is known for its diverse pharmacological properties, including antimicrobial and antifungal activities. The following sections detail the biological activities, mechanisms of action, and relevant research findings associated with this compound.

- Molecular Formula : C4H10BrN3

- Molecular Weight : 180.0463 g/mol

Antimicrobial Activity

Research has demonstrated that imidazole derivatives exhibit significant antimicrobial properties. Specifically, studies have shown that this compound displays activity against various bacterial strains:

| Bacterial Strain | Activity | Method of Testing |

|---|---|---|

| Staphylococcus aureus | Inhibition observed | Disk diffusion method |

| Escherichia coli | Moderate activity | Minimum inhibitory concentration (MIC) |

| Klebsiella pneumoniae | Effective at higher concentrations | Zone of inhibition |

These findings suggest that the compound may be a promising candidate for further development in antimicrobial therapies, particularly against resistant strains.

The mechanism by which this compound exerts its biological effects is believed to involve:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes crucial for bacterial metabolism.

- Disruption of Cell Membrane Integrity : It has been suggested that the compound can disrupt bacterial cell membranes, leading to cell death.

Study on Antibacterial Efficacy

A study published in Pharmaceutical Research highlighted the synthesis and antibacterial evaluation of imidazole derivatives, including this compound. The results indicated that this compound exhibited significant inhibition against both Gram-positive and Gram-negative bacteria, showcasing its broad-spectrum antibacterial potential .

Synthesis and Structure-Activity Relationship

The synthesis of this compound typically involves cyclization reactions with amido-nitriles. The structure-activity relationship (SAR) studies revealed that modifications in the imidazole ring significantly influenced biological activity. For instance, substituents at specific positions enhanced antibacterial potency .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it to similar compounds:

| Compound | Structure | Biological Activity |

|---|---|---|

| Imidazole | Basic structure | Antifungal |

| Benzimidazole | Fused benzene ring | Antiparasitic |

| 2-Methylimidazole | Methyl substitution | Antimicrobial |

This table illustrates how variations in structure can lead to differing biological activities.

常见问题

Q. What are the established synthetic routes for 1-methyl-4,5-dihydro-1H-imidazol-2-amine hydrobromide, and how do reaction conditions influence yield?

The synthesis of imidazoline hydrobromides typically follows methods analogous to Banville et al. (US 7,494,984), involving cyclization of precursors under acidic conditions . Key variables include:

- Temperature : Elevated temperatures (70–90°C) enhance reaction rates but may promote side reactions like over-hydrolysis.

- pH : Controlled acidic conditions (e.g., HBr in ethanol) stabilize intermediates and drive hydrobromide salt formation .

- Reagent stoichiometry : Excess HBr ensures complete protonation of the amine group.

Methodological tip : Monitor reaction progress via TLC or HPLC to optimize quenching time and minimize byproducts.

Q. How can researchers characterize the purity and structural integrity of this compound?

- NMR spectroscopy : and NMR can confirm the presence of the 4,5-dihydroimidazole ring and methyl group. For example, the methyl group typically resonates at δ 2.8–3.2 ppm in NMR .

- Mass spectrometry (MS) : HRMS should match the theoretical molecular weight (CHN·HBr: 193.03 g/mol).

- Elemental analysis : Verify Br content (theoretical: ~41.4%) to confirm hydrobromide stoichiometry .

Q. What solvent systems are optimal for recrystallization?

Ethanol-water mixtures (70:30 v/v) are commonly used due to the compound’s moderate solubility in polar solvents. Slow cooling (0.5°C/min) yields larger, purer crystals. Additives like hydrobromic acid (1–2% v/v) can improve crystal habit .

Advanced Research Questions

Q. How can computational methods guide the design of derivatives with enhanced biological activity?

- Docking studies : Use software like AutoDock Vina to model interactions with target receptors (e.g., α-adrenergic receptors). Focus on substituent effects at the 1-methyl and 2-amine positions .

- ADMET prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., logP, BBB permeability). For example, adding hydrophobic groups may improve membrane penetration but reduce solubility .

Case study : Derivatives with halogen substituents showed improved binding affinity in silico but required structural tweaks to mitigate toxicity .

Q. What statistical approaches resolve contradictions in activity data across studies?

- Design of Experiments (DoE) : Apply factorial designs to isolate variables (e.g., pH, temperature) contributing to inconsistent biological assay results. For example, a 2 factorial design can identify interactions between buffer composition and enzyme activity .

- Multivariate analysis : Principal Component Analysis (PCA) reduces dimensionality in datasets, highlighting outliers or confounding factors (e.g., impurity profiles affecting IC values) .

Q. How do reaction kinetics and mechanistic studies inform scale-up challenges?

- Rate law determination : Use in situ FTIR or calorimetry to monitor intermediate formation (e.g., imine vs. enamine pathways). Pseudo-first-order kinetics are typical for cyclization steps .

- Scale-up risks : Exothermicity during HBr addition requires controlled dosing (<5 mL/min) to avoid thermal runaway. Computational fluid dynamics (CFD) models predict mixing efficiency in larger reactors .

Q. What strategies mitigate instability during long-term storage?

- Lyophilization : Freeze-drying in the presence of cryoprotectants (e.g., trehalose) reduces hygroscopicity and extends shelf life.

- Packaging : Store under argon in amber vials to prevent oxidative degradation (confirmed via accelerated stability testing at 40°C/75% RH) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。